H₃ Receptor Binding Affinity: S-Enantiomer vs. R-Enantiomer
The S-enantiomer (target compound) exhibits dramatically lower H₃ receptor binding affinity compared to the R-enantiomer across four independent assay platforms. In the most sensitive human H₃ competitive binding assay (SK-N-MC cells, [³H]Nα-methylhistamine displacement), the S-enantiomer displays Ki = 63 nM, whereas the R-enantiomer achieves Ki = 0.55 nM in CHO cells expressing recombinant human H₃—a ~115-fold affinity difference [1][2]. In a NanoBRET binding assay using HEK293 cells, the S-enantiomer Ki rises to 1622 nM, representing an approximately 2950-fold potency gap relative to the R-enantiomer [1]. An intermediate value of Ki = 158 nM was obtained in rat cerebral cortex membranes [1]. The R-enantiomer Kd of 50.3 nM (as the dihydrobromide salt) and >200-fold selectivity over H₄ receptors has been independently verified . Crucially, the S-enantiomer is explicitly cataloged by Santa Cruz Biotechnology as 'the less active enantiomer of the H₃ agonist R-(-)-α-methylhistamine,' with Ki values of 50 nM and 63.1 nM at human H₃ and 3.98 µM at human H₄ .
| Evidence Dimension | Histamine H₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 63 nM (human H₃, SK-N-MC); Ki = 158 nM (rat cortex); Ki = 398 nM (human H₃, HEK293T, NanoBRET); Ki = 1622 nM (human H₃, HEK293, NanoBRET) |
| Comparator Or Baseline | (R)-α-methylhistamine: Ki = 0.55 nM (human H₃, CHO cells); Kd = 50.3 nM (human H₃, dihydrobromide salt); also reported Ki = 0.15 nM at H₃ (guinea pig) |
| Quantified Difference | ~115-fold (63 vs. 0.55 nM); up to ~2950-fold (1622 vs. 0.55 nM) depending on assay format. S-isomer ~100-fold less potent than R-isomer in vivo. |
| Conditions | Competitive radioligand binding: [³H]Nα-methylhistamine displacement, human recombinant H₃ receptor expressed in SK-N-MC, CHO, and HEK293/HEK293T cells; NanoBRET binding assay |
Why This Matters
For H₃ receptor pharmacology studies requiring a stereoisomeric negative control or a less-potent agonist for dose-response curve bracketing, the S-enantiomer is the only appropriate choice; the R-enantiomer or racemate would produce qualitatively different (high-potency) pharmacological profiles that invalidate the experimental design.
- [1] BindingDB. BDBM50472559: (S)-Alpha-Methylhistamine (CHEMBL11919). Ki values: 63 nM, 158 nM, 398 nM, 1622 nM at human/rat H₃ receptors across multiple assays. View Source
- [2] BindingDB. BDBM22904: (R)-Alpha-Methylhistamine (CHEMBL268229). Ki: 0.55 nM (human H₃, CHO cells); Ki: 0.15 nM (H₃, guinea pig). View Source
